molecular formula C18H14ClNO2 B5882122 5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide

Cat. No.: B5882122
M. Wt: 311.8 g/mol
InChI Key: DNNIQVLYHDRXAN-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and an N-(3-methylphenyl) carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-Chlorophenyl Group:

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 3-methylaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the methyl group on the phenyl ring.

    5-(4-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide: Chlorine atom is positioned differently on the phenyl ring.

    5-(3-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Methyl group is positioned differently on the phenyl ring.

Uniqueness

5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-12-4-2-7-15(10-12)20-18(21)17-9-8-16(22-17)13-5-3-6-14(19)11-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNIQVLYHDRXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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